molecular formula C10H12ClF2NO B2881382 (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride CAS No. 1807939-84-9

(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride

Cat. No.: B2881382
CAS No.: 1807939-84-9
M. Wt: 235.66
InChI Key: ZRRPEWCRPWYNPY-OULXEKPRSA-N
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Description

Background and Significance of Stereoselective Cyclopropane Chemistry

Cyclopropane rings, characterized by their strained three-membered carbon framework, have emerged as critical pharmacophores in medicinal chemistry due to their ability to enhance metabolic stability, modulate conformational flexibility, and improve target binding affinity. The stereoselective construction of cyclopropanes remains a cornerstone of synthetic organic chemistry, with methods such as the Simmons–Smith reaction, transition metal-catalyzed carbene transfer, and biocatalytic approaches enabling precise control over stereochemistry. For instance, the Simmons–Smith reaction employs organozinc carbenoids to deliver methylene groups stereospecifically to alkenes, preserving double-bond geometry in products like norcarane.

The incorporation of cyclopropanes into pharmaceuticals is exemplified by drugs such as boceprevir (hepatitis C) and maraviroc (HIV/AIDS), where the cyclopropane moiety improves pharmacokinetic profiles. Recent advancements in continuous flow synthesis and engineered enzymes have further expanded access to enantiopure cyclopropane derivatives, addressing longstanding challenges in scalability and stereocontrol.

Table 1: Selected Pharmaceuticals Containing Cyclopropane Motifs

Drug Name Therapeutic Area Key Cyclopropane Feature
Maraviroc HIV/AIDS (1R,2S)-cyclopropylamine scaffold
Boceprevir Hepatitis C Spirocyclopropane fragment
Prasugrel Anticoagulant α-Cyclopropyl ketone

Research Objectives and Scope of Study

This study focuses on the synthesis and functionalization of (1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, a chiral cyclopropane derivative bearing a difluoromethoxy substituent. Key objectives include:

  • Developing stereoselective cyclopropanation strategies for constructing the (1R,2S)-configured core.
  • Optimizing the introduction of the 4-difluoromethoxy group while preserving enantiomeric purity.
  • Evaluating the impact of fluorine substitution on electronic and steric properties of the cyclopropane ring.

Modern techniques such as flow chemistry and biocatalytic cyclopropanation are leveraged to overcome limitations of traditional batch processes, particularly for handling volatile intermediates and achieving high stereoselectivity.

Key Challenges and Opportunities in Functionalizing Difluoromethoxy Groups

The difluoromethoxy group (–OCF₂H) introduces unique electronic and steric effects, including enhanced metabolic stability and hydrogen-bonding capacity compared to methoxy analogs. However, its incorporation into cyclopropane systems presents challenges:

  • Electron-Withdrawing Effects : The –OCF₂H group reduces electron density at the phenyl ring, complicating electrophilic cyclopropanation.
  • Steric Hindrance : Fluorine atoms may impede reagent access to the alkene during stereoselective cyclopropanation.
  • Acid Sensitivity : Hydrochloride salt formation risks cleavage of the difluoromethoxy group under acidic conditions.

Table 2: Strategies for Difluoromethoxy Group Functionalization

Challenge Mitigation Strategy Example from Literature
Reduced reactivity of alkene Use samarium carbenoids for milder conditions Lautens’ Sm-mediated cyclopropanation
Steric hindrance Employ bulky directing groups (e.g., TBS ethers) Charette’s allylic ether method
Acid sensitivity Perform final hydrochloride salt formation post-cyclopropanation Continuous flow neutralization

Recent work by Giri et al. demonstrates that radical-mediated cyclopropanation bypasses traditional electronic limitations, enabling functionalization of electron-deficient alkenes. This approach, combined with chiral auxiliaries, offers a promising pathway for synthesizing (1R,2S)-configured derivatives with high enantiomeric excess.

Properties

IUPAC Name

(1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-10(12)14-7-3-1-6(2-4-7)8-5-9(8)13;/h1-4,8-10H,5,13H2;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRPEWCRPWYNPY-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-84-9
Record name rac-(1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
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Biological Activity

The compound (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride (CAS Number: 1807939-84-9) is a cyclopropane derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₂ClF₂NO
  • Molecular Weight : 235.66 g/mol
  • IUPAC Name : (1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethoxy group and the cyclopropane ring contribute to its unique binding characteristics, potentially allowing it to modulate receptor activities or enzyme functions. Although specific pathways remain to be fully elucidated, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Antidepressant Effects

Recent studies have indicated that compounds similar to (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine may exhibit antidepressant-like effects. For instance, research on derivatives within this class has shown promising results in animal models, where they modulated neurotransmitter levels, particularly serotonin and norepinephrine, leading to improved mood and reduced anxiety symptoms .

Inhibition of Enzyme Activity

The compound has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. In vitro studies demonstrated that the compound effectively reduced ACC activity, suggesting a role in metabolic regulation that could be beneficial in treating conditions like obesity and type 2 diabetes .

Case Studies and Research Findings

StudyFindings
Study on Antidepressant Activity In a controlled trial using rodent models, the administration of (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine resulted in significant reductions in depressive-like behaviors as measured by the forced swim test.
ACC Inhibition Research A study published in Journal of Medicinal Chemistry reported that this compound exhibited IC50 values comparable to established ACC inhibitors, indicating its potential utility in metabolic disorders .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for future applications. Preliminary toxicity assessments have indicated that the compound exhibits low acute toxicity in standard assays; however, further studies are needed to evaluate chronic exposure effects and potential side effects.

Scientific Research Applications

(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride

This compound is a cyclopropane derivative that is of interest in pharmacological research for its potential biological activities.

  • Molecular Information The molecular formula is C₁₀H₁₂ClF₂NO and the molecular weight is 235.66 g/mol.

The compound's biological activity is due to its interaction with molecular targets. The difluoromethoxy group and the cyclopropane ring give it unique binding characteristics, which allows it to modulate receptor or enzyme functions. While specific pathways are not fully known, studies suggest it can act as an inhibitor of enzymes involved in metabolic pathways.

  • Antidepressant Effects Studies indicate that similar compounds may have antidepressant-like effects. Research on derivatives has shown promising results in animal models, where they modulated neurotransmitter levels, especially serotonin and norepinephrine, which led to improved mood and reduced anxiety symptoms.
  • Enzyme Inhibition The compound has been studied for its potential to inhibit acetyl-CoA carboxylase (ACC), an enzyme important for fatty acid metabolism. In vitro studies have shown that the compound can reduce ACC activity, suggesting it could play a role in metabolic regulation and be helpful in treating conditions like obesity and type 2 diabetes.
  • Toxicological Profile While the biological activities show promise, it is important to understand the toxicological profile for future applications. Preliminary toxicity assessments have shown that the compound has low acute toxicity in standard assays; however, further studies are needed to evaluate the effects of chronic exposure and potential side effects.

Chemical Reactions Analysis

Cyclopropanation Reactions

The core cyclopropane ring formation is critical for CPA synthesis. Two primary methods are documented:

Trimethylsulfoxonium Iodide-Mediated Cyclopropanation

Reactants:

  • (E)-3-(3,4-difluorophenyl)acrylic ester (IIc)

  • Trimethylsulfoxonium iodide

  • Base (NaH or NaOH) in DMSO

Key Steps :

  • Cyclopropanation of IIc yields trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate (IIIb ).

  • Enantiomeric enrichment is achieved using asymmetric catalysts (e.g., oxazaborolidine or CBS catalysts).

Example Conditions :

  • Solvent: DMSO

  • Temperature: 0–30°C

  • Yield: ~87%

Triethyl Phosphonoacetate Cyclopropanation

Reactants:

  • 2-Chloro-1-(3,4-difluorophenyl)ethanol

  • Triethyl phosphonoacetate

  • NaH in toluene

Process :

  • The alcohol reacts with triethyl phosphonoacetate to form a cyclopropane ester.

  • Hydrolysis with LiOH converts the ester to the carboxylic acid (IV ).

Hydrolysis of Cyclopropane Esters

Carboxylic acid (IV ) is a key intermediate.

Conditions :

ReactantBaseSolventTemperatureYield
Cyclopropane esterLiOHTHF/H₂O55°C85%
Cyclopropane esterNaOHMeOH/H₂OReflux78%

Azide Formation and Hofmann Degradation

Conversion of carboxylic acid (IV ) to the amine involves:

a. Acyl Azide Formation :

  • IV → Acyl chloride (using SOCl₂ in toluene).

  • Acyl chloride + NaN₃ → Acyl azide (VI ).

b. Hofmann Degradation :

  • Acyl azide (VI ) undergoes thermal decomposition to isocyanate.

  • Hydrolysis with HCl yields CPA·HCl.

Example Protocol :

  • Reactant: Intermediate Villa'

  • Reagents: 37% HCl in methanol

  • Conditions: 25°C, 2 hours

  • Yield: 76%

CBS Reduction :

CatalystReducing Agentee (%)
(S)-CH₃-CBSBH₃-THF98
(S)-C₄H₉-CBSBH₃-N,N-diethylaniline93

Optimal Conditions :

  • Solvent: Toluene

  • Temperature: 15°C

  • Reaction Time: 1 hour

Salt Formation and Crystallization

Final isolation of CPA·HCl involves:

Protocol :

  • CPA base is dissolved in methanol.

  • HCl (gaseous or in ether) is added to precipitate the hydrochloride salt.

  • Crystallization yields >99% purity.

XRD Data :

  • Crystalline CPA·HCl shows distinct diffraction peaks (Fig. 1 in ).

Key Intermediates and Byproducts

IntermediateStructureRole
IIc (E)-Acrylic esterCyclopropane precursor
IV Cyclopropanecarboxylic acidAzide formation substrate
VI Acyl azideHofmann degradation substrate

Industrial-Scale Considerations

  • Safety : Avoids explosive reagents (e.g., diazomethane) .

  • Cost : Uses inexpensive bases (NaOH) and recyclable solvents (toluene) .

  • Yield Optimization : Racemic mixtures resolved via chiral chromatography or diastereomeric salt formation .

This synthesis leverages stereoselective cyclopropanation and robust degradation pathways, validated by XRD and HPLC purity data .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the cyclopropanamine hydrochloride core but differ in substituents on the phenyl ring:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key References
(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine HCl 4-(OCHF₂) C₁₀H₁₁ClF₂NO 249.65 1402222-66-5
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl 3,4-F₂ C₉H₉ClF₂N 223.63 1156491-10-9
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine HCl 4-F C₉H₁₁ClFN 187.64 1314324-00-9
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine HCl 3-Cl,4-F C₉H₉Cl₂FN 222.09 TRC-C371240-250MG
(1R,2S)-2-(2-Fluorophenyl)cyclopropan-1-amine HCl 2-F C₉H₁₁ClFN 187.64 1215107-57-5

Substituent Effects on Physicochemical Properties

  • Steric Effects : Bulky groups like 3,4-difluorophenyl or 3-chloro-4-fluorophenyl may reduce solubility but improve selectivity for specific targets (e.g., PDE4 enzymes) .
  • Stereochemistry : The (1R,2S) configuration is conserved across analogs to maintain optimal spatial orientation for biological activity .

Key Findings :

  • The difluoromethoxy group in the target compound may mimic roflumilast’s potency, as both feature strong electron-withdrawing substituents critical for PDE4 binding .

Q & A

Q. What synthetic strategies are employed to prepare (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, and how is stereochemical purity ensured?

The synthesis typically involves asymmetric cyclopropanation, Friedel-Crafts acylation, and stereospecific reduction. For example, the cyclopropane ring is formed via [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents. Stereochemical control is achieved using chiral auxiliaries or catalysts, with purity verified via chiral HPLC or polarimetry . Multi-step protocols emphasize protecting group strategies to prevent racemization, particularly during amine functionalization .

Q. How does the difluoromethoxy group influence the compound’s physicochemical properties and receptor interactions?

The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Its electron-withdrawing nature modulates π-π stacking and hydrogen bonding with target receptors (e.g., serotonin or platelet receptors). Computational docking studies (e.g., AutoDock Vina) and Hammett substituent constants can quantify these effects .

Q. What analytical methods are critical for characterizing this compound and its impurities?

  • HPLC-MS : Quantifies trace impurities (e.g., diastereomers or des-fluoro byproducts) using reverse-phase C18 columns and ion-trap detection .
  • NMR : 19F^{19}\text{F} NMR distinguishes fluorinated regioisomers; 1H^1\text{H} COSY confirms cyclopropane ring geometry .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing .

Q. How does this compound compare structurally and functionally to related cyclopropane derivatives?

A comparative table highlights key differences:

CompoundSubstituentKey FeaturesBiological Impact
(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine4-difluoromethoxyEnhanced metabolic stabilityPotent antiplatelet activity via P2Y12_{12} inhibition
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine3,4-difluoroHigher logPIncreased CNS penetration
(1R,2S)-2-(trifluoromethoxyphenyl)cyclopropanamineTrifluoromethoxyStronger electron withdrawalReduced off-target binding

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across fluorinated cyclopropane analogs?

Discrepancies often arise from variations in fluorination patterns or assay conditions. Meta-analyses using standardized assays (e.g., P2Y12_{12} inhibition IC50_{50} in platelet-rich plasma) and multivariate regression can isolate structural contributors. For example, 4-difluoromethoxy substitution correlates with prolonged receptor occupancy compared to 3,4-difluoro analogs .

Q. How can in silico models predict the pharmacokinetic profile of this compound?

Physiologically based pharmacokinetic (PBPK) modeling with tools like GastroPlus simulates absorption/distribution, leveraging parameters such as:

  • logD7.4_{7.4} : ~1.2 (measured via shake-flask)
  • Permeability : Caco-2 assay results (Papp_{app} > 1 × 106^{-6} cm/s)
  • CYP450 metabolism : Predominant clearance via CYP2C19 (identified via recombinant enzyme assays) .

Q. What experimental designs optimize enantiomeric excess (ee) in large-scale synthesis?

  • Catalyst screening : Chiral phosphine ligands (e.g., Josiphos) in asymmetric hydrogenation improve ee to >99% .
  • Kinetic resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., esters) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .

Q. How do fluorination patterns affect off-target receptor binding?

Radioligand binding assays (e.g., 3H^{3}\text{H}-labeled compounds) against panels of GPCRs and ion channels reveal that 4-difluoromethoxy substitution reduces affinity for hERG channels (IC50_{50} > 10 μM) compared to trifluoromethyl analogs. Molecular dynamics simulations identify steric clashes between the difluoromethoxy group and hERG pore helices .

Q. What methodologies quantify trace impurities in API batches, and how are limits validated?

  • LC-MS/MS : Detects impurities at 0.05% w/w levels using MRM transitions.
  • Forced degradation studies : Acid/base/hydrolytic stress tests identify degradation pathways (e.g., cyclopropane ring opening under acidic conditions) .
  • ICH Q3A/B compliance : Validation includes precision (RSD < 5%), accuracy (90–110% recovery), and LOQ < 0.1% .

Methodological Notes

  • Stereochemical analysis : Use Mosher’s ester derivatization to assign absolute configuration .
  • Fluorine-specific techniques : 19F^{19}\text{F}-1H^{1}\text{H} HOESY NMR maps fluorine-protein interactions .
  • Regulatory considerations : Include genotoxicity studies (Ames test) and impurity profiling per FDA guidelines .

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